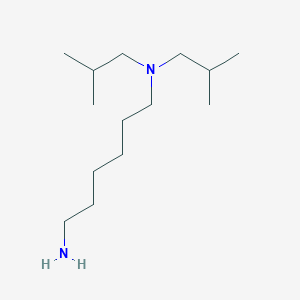

N1,N1-Diisobutylhexane-1,6-diamine

Description

Significance and Research Context of Diamines in Organic and Inorganic Chemistry

Diamines are organic compounds containing two amine functional groups. fiveable.mewikipedia.org Their bifunctionality makes them indispensable in both organic and inorganic chemistry. In organic chemistry, they serve as crucial monomers for the synthesis of polymers such as polyamides, polyimides, and polyureas. wikipedia.org The condensation reaction between a diamine and a dicarboxylic acid, for instance, forms the amide linkages that constitute nylon, a high-performance material vital to the textile and automotive industries. fiveable.menih.gov Furthermore, diamines act as versatile building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals, and nitrogen-containing heterocyclic compounds like quinoxalines. researchgate.net Their two amine groups can function as nucleophiles, enabling reactions with various electrophiles to form more complex molecular architectures. fiveable.me

In the realm of inorganic chemistry, diamines are widely used as chelating ligands in coordination chemistry. wikipedia.orgijcce.ac.ir The two nitrogen atoms can coordinate to a single metal center, forming a stable chelate ring. The properties of the resulting metal complex, such as its catalytic activity, stability, and electronic properties, can be finely tuned by modifying the structure of the diamine ligand. ijcce.ac.irnih.gov These complexes are employed as catalysts in a variety of reactions, including asymmetric Henry, Michael addition, and aldol (B89426) reactions. researchgate.net Vicinal (1,2) diamines are particularly prominent as ligands, forming stable five-membered chelate rings with metal ions. wikipedia.org

Historical Perspective of Alkyl Diamine Synthesis and Applications in Academic Literature

The synthesis of amines is a foundational aspect of organic chemistry, with methods evolving over more than a century. dntb.gov.ua Early and still industrially relevant methods for producing simple alkyl diamines, like ethylenediamine, involve the reaction of ammonia (B1221849) with alkyl dihalides, such as 1,2-dichloroethane. wikipedia.org A significant advancement in the synthesis of longer-chain diamines like hexamethylenediamine (B150038) (hexane-1,6-diamine) was the development of processes involving the hydrogenation of dinitriles, such as adiponitrile. wikipedia.orgwikipedia.org This method remains a cornerstone of industrial production for nylon-6,6. wikipedia.org

Historically, the direct alkylation of amines has been a common laboratory method, though it can be complicated by over-alkylation, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org To achieve more selective synthesis, methods like the Gabriel synthesis and the Delépine reaction were developed for preparing primary amines. dntb.gov.uawikipedia.org For N-substituted diamines, synthetic strategies often involve the reaction of a primary diamine with an appropriate alkylating agent or the reductive amination of aldehydes or ketones. For instance, N,N'-dialkyl-1,4-diaminobenzenes have been synthesized through the condensation of diacetyl with primary alkylamines. mdpi.com

The applications of alkyl diamines are extensively documented. Hexamethylenediamine is almost exclusively used to produce polymers. wikipedia.org Other diamines are integral to the synthesis of epoxy resin cross-linking agents, catalysts, and precursors for diisocyanates used in polyurethane production. researchgate.netwikipedia.org In recent years, research has focused on designing diamine-derived catalysts for specific, high-selectivity reactions, such as the enantioselective Mannich reactions catalyzed by 1,3-diamine derivatives. acs.org

Scope and Research Objectives for N1,N1-Diisobutylhexane-1,6-diamine Studies

While this compound is not as extensively studied as its parent compound, hexane-1,6-diamine, its unique structure presents several clear avenues for future research. The presence of two bulky isobutyl groups on one nitrogen atom and a primary amine on the other end of the C6 chain creates an asymmetric molecule with distinct steric and electronic environments at each nitrogen center.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 16121-92-9 |

| Molecular Formula | C14H32N2 |

| Molecular Weight | 228.42 g/mol |

Data sourced from supplier specifications. bldpharm.com

The primary research objectives for this compound would logically focus on leveraging its structural asymmetry:

Asymmetric Catalysis: A key objective would be to investigate its use as a ligand for transition metal catalysts. The distinct electronic and steric nature of the N1 (tertiary) and N6 (primary) nitrogens could be exploited in asymmetric synthesis, where precise control over the catalyst's coordination sphere is paramount. The primary amine could serve as an anchoring point for a metal, while the sterically hindered tertiary amine influences the approach of substrates.

Specialty Polymer Synthesis: The compound could be explored as a monomer or a modifying agent in polymer chemistry. Its reaction with diacids or diisocyanates would lead to polyamides or polyureas with pendant isobutyl groups. These bulky side chains would likely disrupt polymer chain packing, potentially leading to materials with lower crystallinity, increased solubility, or modified thermal and mechanical properties compared to polymers made from unsubstituted hexane-1,6-diamine.

Organic Synthesis Intermediate: Research could focus on the selective functionalization of its two different amine groups. The primary amine is more reactive towards certain electrophiles, allowing for the synthesis of complex, multifunctional molecules. Such intermediates could be valuable in constructing pharmacologically active compounds or other high-value chemicals.

Supramolecular Chemistry and Self-Assembly: The amphiphilic nature suggested by the bulky, nonpolar isobutyl groups and the polar amine functions could be studied for its ability to form micelles, vesicles, or other self-assembled structures in solution, similar to how other diamines have been explored as switchable-hydrophilicity solvents. rsc.org

Ultimately, the scope of research on this compound is to characterize its fundamental reactivity and explore how its unique asymmetric structure can be translated into functional advantages in catalysis, materials science, and synthetic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C14H32N2 |

|---|---|

Molecular Weight |

228.42 g/mol |

IUPAC Name |

N',N'-bis(2-methylpropyl)hexane-1,6-diamine |

InChI |

InChI=1S/C14H32N2/c1-13(2)11-16(12-14(3)4)10-8-6-5-7-9-15/h13-14H,5-12,15H2,1-4H3 |

InChI Key |

NRKKJMFAXXHDEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(CCCCCCN)CC(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of N1,n1 Diisobutylhexane 1,6 Diamine

Established Synthetic Pathways for N1,N1-Diisobutylhexane-1,6-diamine: A Critical Review

Multi-Step Nucleophilic Alkylation Approaches from Hexane-1,6-diamine

The synthesis of this compound from hexane-1,6-diamine via nucleophilic alkylation is a classical approach that, while straightforward in concept, requires careful control to achieve the desired product. This method typically involves the direct reaction of hexane-1,6-diamine with an isobutyl halide (e.g., isobutyl bromide or iodide) in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

A significant challenge in this approach is controlling the regioselectivity and the extent of alkylation. The two primary amino groups of hexane-1,6-diamine have similar nucleophilicity, making it difficult to selectively alkylate only one of them. Furthermore, over-alkylation can lead to the formation of the N,N,N',N'-tetraisobutyl derivative and quaternary ammonium (B1175870) salts. To favor the desired N1,N1-disubstituted product, a multi-step process involving protecting groups is often necessary.

One potential strategy involves the initial mono-protection of one of the amino groups of hexane-1,6-diamine. This allows for the subsequent dialkylation of the unprotected amino group. The final step would then be the deprotection of the protected amino group to yield this compound. The choice of protecting group is critical and should allow for selective removal without affecting the newly introduced isobutyl groups.

A representative, albeit generalized, multi-step nucleophilic alkylation is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1. Protection | Hexane-1,6-diamine, Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Dichloromethane (DCM), Triethylamine (TEA) | N-(6-aminohexyl)-tert-butylcarbamate |

| 2. Dialkylation | N-(6-aminohexyl)-tert-butylcarbamate, Isobutyl bromide | Acetonitrile (B52724) (ACN), Potassium carbonate (K₂CO₃), Reflux | N-(6-(diisobutylamino)hexyl)-tert-butylcarbamate |

| 3. Deprotection | N-(6-(diisobutylamino)hexyl)-tert-butylcarbamate | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | This compound |

This table represents a plausible synthetic route and is for illustrative purposes.

Reductive Amination Strategies for this compound

Reductive amination offers a more direct route to this compound, potentially avoiding the need for protecting groups. organic-chemistry.org This method involves the reaction of an amine with a carbonyl compound, in this case, hexane-1,6-diamine and isobutyraldehyde (B47883), to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org

To achieve the desired N1,N1-disubstitution, the stoichiometry of the reactants is crucial. Using at least a two-fold molar excess of isobutyraldehyde relative to hexane-1,6-diamine would be necessary to favor dialkylation at one of the nitrogen atoms. The choice of reducing agent is also important, with common examples including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.orgresearchgate.net

| Reactants | Reducing Agent | Solvent | Typical Conditions |

| Hexane-1,6-diamine, Isobutyraldehyde (2-2.5 eq.) | Sodium borohydride (NaBH₄) | Methanol | 0 °C to room temperature |

| Hexane-1,6-diamine, Isobutyraldehyde (2-2.5 eq.) | Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | Ethanol, Acetic Acid | Elevated pressure and temperature |

This table provides examples of typical conditions for reductive amination and is for illustrative purposes.

Evaluation of Precursor Selection and Reaction Stoichiometry in Amine Functionalization

The selection of precursors and the control of reaction stoichiometry are paramount in the synthesis of unsymmetrically substituted diamines. In the context of this compound, the primary precursors are hexane-1,6-diamine and a source of the isobutyl group.

For nucleophilic alkylation, the choice of the isobutyl halide (bromide being a good compromise between reactivity and cost) and the base is important. A non-nucleophilic, sterically hindered base can be advantageous in minimizing side reactions. The stoichiometry of the alkylating agent must be carefully controlled to at least a 2:1 ratio relative to the mono-protected diamine to ensure dialkylation.

In reductive amination, isobutyraldehyde is the clear choice as the carbonyl precursor. The stoichiometry of the aldehyde to the diamine is the primary lever to control the degree of alkylation. A significant excess of the aldehyde is required to drive the reaction towards the desired N1,N1-disubstituted product. However, this can also lead to the formation of the N,N'-disubstituted isomer as a significant byproduct. The choice of the reducing agent and its stoichiometry will also impact the efficiency and selectivity of the reaction.

Novel Synthetic Approaches and Catalyst Development for Enhanced Selectivity and Yield

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of diamines is an area of growing interest, aiming to reduce the environmental impact of chemical processes. ccsenet.orgmdpi.com For the synthesis of this compound, several green strategies could be envisioned.

One approach is the use of more environmentally benign solvents. For instance, reductive amination reactions can sometimes be carried out in water or other green solvents, reducing the reliance on volatile organic compounds (VOCs). researchgate.netccsenet.org Another principle is atom economy, which is inherently better in reductive amination compared to multi-step nucleophilic alkylation that involves protecting groups.

Catalytic Systems for Regioselective N-Alkylation in Diamine Synthesis

The development of catalytic systems for the regioselective N-alkylation of diamines is a key area of research to overcome the challenges of selectivity. acs.org For the synthesis of this compound, a catalyst that can direct the alkylation to a single nitrogen atom would be highly valuable.

Transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, have shown promise in the N-alkylation of amines with alcohols, which is a greener alternative to using alkyl halides. acs.org A hypothetical catalytic cycle could involve the oxidation of isobutanol to isobutyraldehyde by the catalyst, followed by condensation with hexane-1,6-diamine and subsequent reduction of the imine intermediate by a hydride source, often generated in situ from the alcohol.

The design of the ligand coordinated to the metal center is crucial for controlling the regioselectivity. A sterically demanding ligand could preferentially bind to one of the amino groups of the diamine, directing the alkylation to that site. Research into regioselective Friedländer annulations has shown that specific amine catalysts can direct reactions to a particular position, a principle that could be applied to diamine alkylation. princeton.edu

| Catalyst Type | Potential Application in this compound Synthesis | Advantages |

| Homogeneous Transition Metal Catalysts (e.g., Ru, Ir complexes) | N-alkylation of hexane-1,6-diamine with isobutanol | High activity and selectivity, milder reaction conditions. acs.org |

| Heterogeneous Catalysts (e.g., supported metal nanoparticles) | Reductive amination of hexane-1,6-diamine with isobutyraldehyde | Ease of separation and catalyst recycling. |

| Organocatalysts (e.g., chiral amines, phosphoric acids) | Enantioselective alkylation (if a chiral center is desired) or regioselective activation. | Metal-free, often less toxic. |

This table presents potential catalytic systems and their advantages for the synthesis of the target compound.

Flow Chemistry and Continuous Processing for this compound Production

Continuous flow chemistry presents a promising alternative to traditional batch processing for the synthesis of this compound, offering improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling-up. The principles of flow chemistry have been successfully applied to the synthesis of other N-alkylated diamines and can be extrapolated to the production of the target compound.

A typical flow setup would involve pumping streams of 1,6-hexanediamine (B7767898) and isobutyraldehyde into a heated reactor coil where the initial imine formation occurs. This stream would then be mixed with a reducing agent solution before passing through a second reactor, possibly a packed-bed reactor containing a solid-supported catalyst, to facilitate the reduction. The continuous output can then be subjected to in-line purification processes.

Table 1: Illustrative Parameters for Flow Synthesis of this compound

| Parameter | Value | Rationale |

| Reactor Type | Plug Flow Reactor (PFR) / Packed-Bed Reactor | Provides excellent mixing and heat transfer for the initial exothermic reaction and efficient catalysis for the reduction step. |

| Residence Time | 5 - 20 minutes | Shorter residence times compared to batch reactions are a key advantage of flow chemistry, leading to higher throughput. |

| Temperature | 60 - 100 °C | Sufficient to promote imine formation and the subsequent reduction without significant degradation of reactants or products. |

| Pressure | 1 - 10 bar | Moderate pressure is often sufficient to maintain the solvent in the liquid phase at the operating temperature. |

| Catalyst (for reduction) | Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) | These are common and effective catalysts for the hydrogenation of imines in reductive amination reactions. |

This table presents illustrative data based on typical conditions for similar reductive amination reactions in flow chemistry, as specific experimental data for this compound was not available in the search results.

Reaction Mechanism Elucidation in this compound Formation

Kinetic Studies of Alkylation and Amination Processes

The reaction is typically first order with respect to the diamine and the aldehyde during the initial imine formation. The subsequent reduction step can have a more complex kinetic profile depending on the reducing agent and catalyst used. For instance, with a heterogeneous catalyst like Pd/C and hydrogen gas, the reaction rate may also depend on the hydrogen pressure and the catalyst loading.

Table 2: Hypothetical Kinetic Parameters for the Reductive Amination of 1,6-Hexanediamine with Isobutyraldehyde

| Parameter | Hypothetical Value | Significance |

| Rate Constant (k) for Imine Formation | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ at 25°C | Indicates the intrinsic speed of the initial reaction between the amine and aldehyde. |

| Activation Energy (Ea) for Imine Formation | 45 kJ/mol | Represents the energy barrier that must be overcome for the reaction to occur. |

| Rate Dependence on [H₂] (for catalytic hydrogenation) | First order | Suggests that the rate of reduction is directly proportional to the concentration of dissolved hydrogen. |

This table presents hypothetical data based on known kinetics of similar reductive amination reactions. Specific experimental validation for this compound is required.

Identification of Reaction Intermediates and Transition States

The primary intermediate in the synthesis of this compound is the mono- and subsequently the di-imine formed from the condensation of 1,6-hexanediamine and isobutyraldehyde. The initial reaction of one amino group of 1,6-hexanediamine with isobutyraldehyde forms a hemiaminal, which then dehydrates to form a mono-imine. This is followed by a second amination and dehydration at the other end of the hexane (B92381) chain to form the di-imine. These imine intermediates are then reduced to the final diamine product.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to detect and characterize these intermediates. For example, the formation of the imine C=N bond can be observed in the IR spectrum as a characteristic absorption band, and the protons adjacent to the imine group would show a characteristic chemical shift in the ¹H NMR spectrum.

Table 3: Expected Spectroscopic Data for the Di-imine Intermediate

| Spectroscopic Technique | Expected Observation |

| ¹H NMR | A signal around 7.5-8.0 ppm for the -CH=N- proton. |

| ¹³C NMR | A signal in the range of 160-170 ppm for the C=N carbon. |

| FT-IR | An absorption band around 1650-1690 cm⁻¹ for the C=N stretch. |

This table provides expected spectroscopic data based on known values for similar imine compounds. Actual values would need to be confirmed experimentally.

The transition states in this reaction involve the formation and breaking of bonds during the nucleophilic attack of the amine on the carbonyl carbon and during the hydride transfer from the reducing agent to the imine carbon. Computational chemistry can be employed to model these transition states and to calculate their energies, providing insight into the reaction pathway and the factors that control selectivity.

Solvent Effects and Stereochemical Control in this compound Synthesis

The choice of solvent can significantly influence the rate and selectivity of the reductive amination reaction. Polar aprotic solvents are often used as they can solvate the charged intermediates and transition states, potentially accelerating the reaction. The solvent can also affect the equilibrium of the initial imine formation.

Table 4: Influence of Solvent on Reductive Amination (General Trends)

| Solvent | Polarity | Expected Effect on Reaction Rate |

| Dichloromethane | Polar Aprotic | Generally good for solubilizing reactants and intermediates. |

| Methanol | Polar Protic | Can participate in hydrogen bonding and may affect imine formation equilibrium. |

| Tetrahydrofuran (THF) | Polar Aprotic | A common solvent for reactions involving hydride reducing agents. |

| Water | Polar Protic | Can be used in some cases, especially with water-soluble catalysts or reagents, but can hinder imine formation. |

This table outlines general solvent effects in reductive amination. The optimal solvent for the synthesis of this compound would need to be determined experimentally.

Stereochemical control is not a factor in the synthesis of this compound as no new chiral centers are formed in the reaction between 1,6-hexanediamine and isobutyraldehyde. Both starting materials are achiral, and the resulting product is also achiral.

Structural Characterization and Conformational Analysis of N1,n1 Diisobutylhexane 1,6 Diamine and Its Derivatives

Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Probing Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. For a molecule such as N1,N1-Diisobutylhexane-1,6-diamine, with its multiple methylene (B1212753) groups and complex substituent patterns, a combination of one- and two-dimensional NMR experiments is essential for unambiguous signal assignment and conformational analysis.

High-Resolution 1H and 13C NMR Spectroscopic Analysis

High-resolution 1H and 13C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts are indicative of the electron density around the nuclei, while the coupling patterns in the 1H NMR spectrum reveal the connectivity of adjacent protons.

Based on the analysis of structurally related compounds such as n-hexylamine, diisobutylamine, and hexane-1,6-diamine, the expected chemical shifts for this compound in a solvent like CDCl3 are presented below. nih.govchemicalbook.comnih.govchemicalbook.comchemicalbook.com The isobutyl groups introduce a distinct set of signals, while the hexyl chain exhibits a pattern of overlapping multiplets characteristic of long alkyl chains.

Predicted ¹H NMR Data for N¹,N¹-Diisobutylhexane-1,6-diamine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 | ~ 2.6 - 2.8 | t | 2H |

| H-2 | ~ 1.4 - 1.6 | m | 2H |

| H-3 | ~ 1.2 - 1.4 | m | 2H |

| H-4 | ~ 1.2 - 1.4 | m | 2H |

| H-5 | ~ 1.4 - 1.6 | m | 2H |

| H-6 | ~ 2.4 - 2.6 | t | 2H |

| H-1' | ~ 2.3 - 2.5 | d | 4H |

| H-2' | ~ 1.7 - 1.9 | m | 2H |

| H-3' | ~ 0.8 - 1.0 | d | 12H |

| -NH₂ | ~ 1.0 - 2.0 | br s | 2H |

Predicted ¹³C NMR Data for N¹,N¹-Diisobutylhexane-1,6-diamine

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~ 42.0 |

| C-2 | ~ 32.0 |

| C-3 | ~ 27.0 |

| C-4 | ~ 27.0 |

| C-5 | ~ 30.0 |

| C-6 | ~ 50.0 |

| C-1' | ~ 58.0 |

| C-2' | ~ 28.0 |

| C-3' | ~ 20.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides initial data, 2D NMR techniques are indispensable for confirming the complex structure of this compound.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) correlations between adjacent, or J-coupled, protons. sdsu.edu For this compound, COSY would be crucial to trace the connectivity of the protons along the hexane (B92381) backbone (H-1 through H-6) and within the isobutyl groups (H-1' to H-2' to H-3').

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is a highly sensitive technique that would allow for the unambiguous assignment of each carbon signal by identifying the chemical shift of the proton(s) attached to it. For instance, the carbon signal at approximately 58.0 ppm would show a cross-peak with the protons at around 2.3-2.5 ppm, confirming its identity as C-1'.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). nih.gov This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. In the case of this compound, HMBC would show correlations between the isobutyl protons (H-1', H-2', H-3') and the C-6 of the hexyl chain, confirming the point of attachment of the diisobutylamino group.

Dynamic NMR Studies for Conformational Exchange Processes

The bulky diisobutyl groups on one of the terminal nitrogens can lead to restricted rotation around the C-N bonds. This phenomenon, known as conformational exchange, can be studied using dynamic NMR spectroscopy. libretexts.org At room temperature, the rotation might be fast on the NMR timescale, resulting in averaged signals for the isobutyl groups. However, by lowering the temperature, the rate of this rotation can be slowed down.

If the rotational barrier is significant, at lower temperatures, the two isobutyl groups may become non-equivalent, leading to a splitting of their corresponding NMR signals. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the kinetic parameters of this conformational exchange, such as the activation energy for the rotation. This provides valuable insight into the steric hindrance and flexibility of the molecule. nih.govmdpi.com

Vibrational Spectroscopic Methods for Molecular Structure Elucidation

Fourier Transform Infrared Spectroscopy for Functional Group Identification

FTIR spectroscopy is an excellent tool for identifying the presence of specific functional groups. nih.gov In this compound, the key functional groups are the primary amine (-NH₂) and the tertiary amine (-N(CH₂R)₂), as well as the aliphatic C-H bonds.

Predicted FTIR Data for N¹,N¹-Diisobutylhexane-1,6-diamine

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~ 3300-3500 | N-H stretch (primary amine) | Medium, two bands |

| ~ 2850-2960 | C-H stretch (aliphatic) | Strong |

| ~ 1590-1650 | N-H bend (primary amine) | Medium |

| ~ 1450-1470 | C-H bend (methylene and methyl) | Medium |

| ~ 1000-1200 | C-N stretch | Medium |

The presence of two distinct bands in the N-H stretching region would be a clear indicator of the primary amine. The C-N stretching vibrations would likely be complex due to the presence of both primary and tertiary amine groups.

Raman Spectroscopy for Vibrational Mode Analysis and Conformational Fingerprinting

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. asianpubs.org The C-C backbone of the hexane chain and the symmetric vibrations of the isobutyl groups are expected to give rise to strong Raman signals.

Predicted Raman Data for N¹,N¹-Diisobutylhexane-1,6-diamine

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~ 2850-2960 | C-H stretch (aliphatic) | Strong |

| ~ 1440-1460 | C-H bend (methylene and methyl) | Medium |

| ~ 800-1100 | C-C stretch (backbone) | Strong |

The combination of FTIR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. researchgate.net Subtle shifts in the vibrational frequencies can also provide information about the conformational state of the molecule, as different conformers will have slightly different vibrational energies.

Mass Spectrometric Approaches for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of compounds. For this compound, both high-resolution and tandem mass spectrometry would provide invaluable data.

High-Resolution Mass Spectrometry for Accurate Mass Determination

The exact mass of the most abundant isotopes of its constituent elements are:

Carbon (¹²C): 12.000000 Da

Hydrogen (¹H): 1.007825 Da

Nitrogen (¹⁴N): 14.003074 Da

Based on these values, the theoretical monoisotopic mass of the neutral molecule [M] and its protonated form [M+H]⁺ can be calculated. This data is crucial for confirming the identity of the compound in complex mixtures.

Table 1: Theoretical Accurate Mass of this compound

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| [M] | C₁₄H₃₂N₂ | 228.25655 |

| [M+H]⁺ | C₁₄H₃₃N₂⁺ | 229.26382 |

This table presents theoretical data as experimental values were not found in the searched literature.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. In the absence of specific experimental MS/MS data for this compound, a putative fragmentation pathway can be proposed based on the general principles of amine fragmentation.

Upon ionization (e.g., by electron impact or electrospray), the molecule would likely undergo fragmentation through several key pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. For this compound, this would result in the formation of a stable iminium ion. The most likely alpha-cleavage would involve the loss of a propyl radical from one of the isobutyl groups, leading to a prominent fragment ion.

Cleavage of the hexyl chain: Fragmentation can also occur along the C-C bonds of the hexane backbone, leading to a series of characteristic ions separated by 14 Da (CH₂).

Loss of the diisobutylamino group: Cleavage of the C-N bond connecting the diisobutylamino group to the hexyl chain could also occur.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of [this compound+H]⁺

| Putative Fragment Ion (m/z) | Proposed Structure/Origin |

| 186 | [M+H - C₃H₇]⁺ (Loss of a propyl radical via alpha-cleavage) |

| 128 | [ (isobutyl)₂N=CH₂ ]⁺ (Iminium ion from cleavage of the hexyl chain) |

| 100 | [ H₂N(CH₂)₆ ]⁺ (Cleavage of the N-C(isobutyl) bond) |

This table presents predicted data based on general fragmentation patterns of amines, as specific experimental MS/MS data for this compound was not found.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures (if applicable to derivatives)

A search of the available scientific literature and crystallographic databases did not yield any published crystal structures for this compound or its immediate derivatives. However, studies on other substituted hexane-1,6-diamine derivatives have been reported. For instance, the crystal structure of N,N′-Bis[(E)-(6-methyl-2-pyridyl)methylene]hexane-1,6-diamine reveals an all-trans conformation of the hexane chain in the solid state. bldpharm.com Another example is a dinuclear manganese complex with N,N,N',N'-tetrakis(2-pyridylmethyl)hexane-1,6-diamine, where the ligand bridges the two metal centers. nist.gov

Should single crystals of this compound or its derivatives be obtained, X-ray diffraction analysis would be invaluable for understanding its solid-state conformation, including the orientation of the isobutyl groups and the packing of the molecules in the crystal lattice. This information would be crucial for understanding its physical properties and its potential use in materials science or as a ligand in coordination chemistry.

Coordination Chemistry and Ligand Design Utilizing N1,n1 Diisobutylhexane 1,6 Diamine

Design Principles for N¹,N¹-Diisobutylhexane-1,6-diamine as a Multidentate Ligand

N¹,N¹-Diisobutylhexane-1,6-diamine is a bidentate ligand, meaning it can bind to a metal center through its two nitrogen donor atoms. The coordination behavior of this ligand is governed by a combination of factors, including the steric hindrance imposed by the isobutyl groups and the flexibility of the hexane (B92381) backbone.

The two isobutyl groups attached to one of the nitrogen atoms introduce significant steric bulk. This steric hindrance plays a crucial role in determining the geometry and stability of the resulting metal complexes. nih.gov The bulky nature of the isobutyl groups can influence the coordination number of the metal ion, potentially favoring lower coordination numbers to minimize steric repulsion between the ligands. oup.com Furthermore, these bulky substituents can create a specific pocket around the metal center, influencing the accessibility of other molecules to the coordination sphere and thereby affecting the reactivity of the complex. nih.gov

When N¹,N¹-diisobutylhexane-1,6-diamine coordinates to a metal ion, it forms a nine-membered chelate ring. The stability of chelate complexes is a well-known phenomenon, often referred to as the chelate effect. However, the stability of the chelate ring is highly dependent on its size. Generally, five- and six-membered chelate rings are the most stable due to minimal ring strain. The nine-membered ring formed by this ligand would be considerably more flexible and potentially less stable than smaller rings.

The hexane backbone of the ligand provides significant conformational flexibility. acs.org This flexibility allows the ligand to adapt to the preferred coordination geometry of different metal ions. The molecule can adopt various conformations to minimize steric clashes and optimize the metal-ligand bond distances and angles. researchgate.net Computational studies on similar long-chain alkanes demonstrate a variety of possible low-energy conformers, suggesting that the coordinated ligand is unlikely to be rigid. acs.org

Synthesis and Characterization of Metal Complexes with N¹,N¹-Diisobutylhexane-1,6-diamine

The synthesis of metal complexes with N¹,N¹-diisobutylhexane-1,6-diamine would likely follow standard procedures for the formation of metal-amine complexes. Characterization would rely on a suite of spectroscopic and analytical techniques to determine the structure and properties of the resulting compounds.

The synthesis of transition metal complexes would typically involve the reaction of a metal salt (e.g., chloride, nitrate, or perchlorate) with the diamine ligand in a suitable solvent. nih.gov The stoichiometry of the resulting complexes (the ratio of metal to ligand) would be influenced by the steric bulk of the ligand and the coordination preferences of the metal ion. researchgate.net For example, with a metal ion that typically forms octahedral complexes, a 1:2 (metal:ligand) stoichiometry might be expected, with two diamine ligands and two other monodentate ligands (like solvent molecules or anions) completing the coordination sphere. However, the significant steric hindrance from the diisobutyl groups might favor a 1:1 stoichiometry. proquest.com

Table 1: Predicted Stoichiometry of Transition Metal Complexes with N¹,N¹-Diisobutylhexane-1,6-diamine

| Transition Metal Ion | Plausible Stoichiometry (Metal:Ligand) | Predicted Coordination Geometry |

| Ni(II) | 1:1 or 1:2 | Square Planar or Octahedral |

| Cu(II) | 1:1 or 1:2 | Distorted Octahedral or Square Pyramidal |

| Co(II) | 1:1 or 1:2 | Tetrahedral or Octahedral |

| Zn(II) | 1:1 or 1:2 | Tetrahedral |

This table is predictive and based on the coordination chemistry of analogous bulky diamine ligands.

The coordination chemistry of N¹,N¹-diisobutylhexane-1,6-diamine with main group and lanthanide metals is also of interest. Main group metals, such as those from Group 2 (e.g., Mg, Ca), have been shown to form complexes with bulky diamide (B1670390) ligands. nih.gov The synthesis would likely involve deprotonation of the amine groups to form an amido ligand, which would then coordinate to the metal center.

Lanthanide ions are known for their high and variable coordination numbers. tandfonline.comresearcher.lifetandfonline.com The flexible nature of the N¹,N¹-diisobutylhexane-1,6-diamine ligand could allow it to accommodate the larger ionic radii of the lanthanide ions. tandfonline.comtandfonline.com The coordination would likely involve the two nitrogen atoms, and the resulting complexes could exhibit interesting luminescence properties, as is common for lanthanide complexes with organic ligands. mdpi.comnih.gov

The characterization of these hypothetical complexes would rely heavily on spectroscopic techniques.

Infrared (IR) Spectroscopy: Changes in the N-H stretching frequencies in the IR spectrum upon coordination would confirm the binding of the amine groups to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the ligand in the complex and can be used to study the conformational dynamics in solution.

UV-Visible Spectroscopy: For transition metal complexes, UV-Vis spectroscopy would reveal information about the d-d electronic transitions, which are sensitive to the coordination geometry and ligand field strength. nih.govacs.orgnih.gov

Mass Spectrometry: This technique would be used to confirm the molecular weight and stoichiometry of the complexes.

Magnetic susceptibility measurements would be crucial for determining the magnetic properties of paramagnetic complexes, such as those of Cu(II) and Ni(II). clarku.edunih.govat.uanih.govrsc.org The magnetic moment can provide insights into the oxidation state and spin state of the metal ion, as well as any magnetic interactions between metal centers in polynuclear complexes. nih.govat.uanih.govrsc.org For instance, dinuclear copper(II) complexes can exhibit antiferromagnetic or ferromagnetic coupling depending on the geometry of the bridging ligands. nih.govnih.govrsc.org

Table 2: Predicted Spectroscopic and Magnetic Properties of a Hypothetical [Cu(N¹,N¹-diisobutylhexane-1,6-diamine)Cl₂] Complex

| Property | Predicted Observation |

| Color | Blue or Green |

| UV-Vis λmax | A broad band in the 600-800 nm range |

| IR ν(N-H) | Shift to lower frequency compared to the free ligand |

| Magnetic Moment | ~1.73 µB (consistent with one unpaired electron) |

This table is predictive and based on the properties of known Cu(II) diamine complexes.

N1,N1-Diisobutylhexane-1,6-diamine as a Ligand in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, with the design of the chiral ligand being of paramount importance. N,N'-dialkyl-1,6-hexanediamines, the class of compounds to which this compound belongs, are recognized for their potential in forming stable chelate complexes with a variety of transition metals. The flexible hexamethylene backbone and the nature of the N-alkyl substituents are key to defining the geometry and reactivity of the resulting metal complexes.

Design and Synthesis of Chiral this compound Analogues for Enantioselective Reactions

The synthesis of chiral diamine derivatives is a critical step in developing new catalysts for enantioselective transformations. rsc.org While specific synthetic routes for chiral this compound are not prominently documented in the literature, general methodologies for creating chiral N,N'-dialkyl diamines can be applied.

One common strategy involves the use of chiral starting materials. For instance, a chiral amine could be used in aza-Michael additions to α,β-unsaturated esters to create chiral 1,3-diamines, a methodology that offers control over the stereochemistry. mdpi.com Another approach is the desymmetrization of meso-vicinal diamines. This has been achieved through enantioselective N-allylation using a chiral π-allyl-palladium catalyst, yielding products with high enantiomeric excess (up to 90% ee). nih.gov Such a product could then be further elaborated to the target diamine.

The synthesis of related N,N'-dialkyl diamines often involves the reaction of a primary diamine, such as 1,6-hexanediamine (B7767898), with appropriate alkylating agents or through reductive amination. To introduce chirality, one could start with a chiral building block or employ a chiral auxiliary. The table below outlines a conceptual synthetic approach based on established chemical principles.

Table 1: Conceptual Synthetic Strategies for Chiral N,N'-Dialkyl Diamine Analogues

| Strategy | Description | Potential Starting Materials | Key Transformation |

|---|---|---|---|

| Chiral Pool Synthesis | Utilization of readily available chiral molecules. | Chiral amino alcohols, chiral epoxides | Nucleophilic substitution, Ring-opening |

| Asymmetric Alkylation | Stereoselective introduction of alkyl groups onto a diamine scaffold. | 1,6-Hexanediamine | Alkylation with a chiral electrophile |

| Desymmetrization | Enantioselective modification of a prochiral diamine. | meso-Diamine derivatives | Catalytic asymmetric N-allylation nih.gov |

| Reductive Amination | Reaction of a diamine with a chiral aldehyde or ketone followed by reduction. | 1,6-Hexanediamine, Chiral aldehyde | Imine formation and subsequent reduction |

Exploration of Metal-N1,N1-Diisobutylhexane-1,6-diamine Complexes in Chiral Inductions

Once a chiral diamine ligand is synthesized, its coordination to a metal center can create a chiral environment that influences the stereochemical outcome of a catalytic reaction. The steric bulk of the diisobutyl groups in this compound would be expected to play a significant role in creating a well-defined chiral pocket around the metal ion. This steric hindrance can effectively shield one face of the coordinated substrate, leading to preferential formation of one enantiomer.

The flexible hexane-1,6-diamine backbone allows the ligand to adopt various conformations upon coordination, which can be advantageous for accommodating different metals and substrates. Research on related Schiff base ligands derived from 1,6-hexanediamine has shown their utility in stabilizing metal complexes and their potential catalytic activity. nih.gov Metal complexes of chiral diamines are particularly effective in reactions such as asymmetric hydrogenation, cyclopropanation, and various carbon-carbon bond-forming reactions. For example, palladium complexes have been successfully used in the catalytic asymmetric synthesis of vicinal diamines. nih.gov The performance of a hypothetical chiral Metal-N1,N1-Diisobutylhexane-1,6-diamine complex in a catalytic reaction would depend on factors such as the choice of metal, the solvent, and the reaction conditions, as summarized in the table below.

Table 2: Factors Influencing Chiral Induction with Metal-Diamine Complexes

| Factor | Influence on Enantioselectivity | Example |

|---|---|---|

| Metal Center | Lewis acidity and coordination geometry affect substrate binding and activation. | Palladium(II) in asymmetric allylation. nih.gov |

| Ligand Bite Angle | The P-M-P angle in phosphine (B1218219) ligands, or N-M-N angle in diamine ligands, influences the chiral environment. | Flexible hexane backbone allows for variable bite angles. |

| Solvent | Can influence the stability and conformation of the catalytic species. | Polar vs. non-polar solvents can alter reaction rates and selectivity. |

| Temperature | Lower temperatures often lead to higher enantioselectivity by favoring the transition state of the major enantiomer. | Standard practice in asymmetric catalysis. |

| Substrate | The structure of the reacting molecule must be compatible with the chiral pocket of the catalyst. | Matching substrate size and functionality to the catalyst. |

Supramolecular Assembly and Coordination Polymers involving this compound

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Coordination polymers are a subclass of supramolecular assemblies where metal ions are linked by organic ligands to form extended networks. The bifunctional nature of this compound, with its two nitrogen donor atoms separated by a flexible hexyl chain, makes it a suitable candidate for acting as a linker or spacer in the construction of such materials.

The length and flexibility of the hexane chain are critical parameters that can influence the topology and properties of the resulting coordination polymer. For instance, studies on related long-chain bidentate ligands have demonstrated that the chain length can alter the cavity size within metal-organic frameworks (MOFs). nih.gov The diisobutyl groups on the nitrogen atoms would add significant steric bulk, which could direct the assembly process and prevent the formation of densely packed structures, potentially leading to materials with porous characteristics.

In the crystal structure of a related Schiff base derived from 1,6-hexanediamine, the molecules assemble in layers, indicating a propensity for organized packing. nih.gov While specific examples involving this compound are not available, it is plausible that this ligand could be used to construct one-, two-, or three-dimensional coordination polymers with interesting structural and functional properties, such as gas sorption or host-guest chemistry. The design of such materials would depend on the coordination preferences of the chosen metal ion and the geometric constraints imposed by the ligand.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,6-hexanediamine |

Application of N1,n1 Diisobutylhexane 1,6 Diamine in Polymer Science and Advanced Materials Chemistry

N1,N1-Diisobutylhexane-1,6-diamine as a Monomer in Polycondensation Reactions

Polycondensation is a fundamental process in polymer synthesis where monomers react to form a polymer with the concurrent elimination of a small molecule, such as water or hydrogen chloride. Diamines are a critical class of monomers in the production of polyamides and polyurethanes.

Synthesis of Polyamides and Polyurethanes with this compound Incorporation

The synthesis of polyamides typically involves the reaction of a diamine with a dicarboxylic acid or a diacid chloride. wvu.eduresearchgate.netchemguide.co.uk For instance, the well-known Nylon 6,6 is produced from 1,6-hexanediamine (B7767898) and adipic acid. chemguide.co.uk Theoretically, this compound could be used in a similar fashion, reacting with a dicarboxylic acid like adipic acid or a diacid chloride like sebacoyl chloride to form a polyamide. The presence of the bulky isobutyl groups on the nitrogen atoms would be expected to significantly influence the properties of the resulting polymer.

In the realm of polyurethanes, synthesis generally proceeds via the reaction of a diisocyanate with a diol. researchgate.net Diamines can also be used as chain extenders in polyurethane synthesis, reacting with isocyanate-terminated prepolymers to form polyurea linkages within the polyurethane structure. google.com It is conceivable that this compound could serve as such a chain extender.

Investigation of Polymerization Mechanisms and Reaction Kinetics

The kinetics of polycondensation reactions are well-studied. slideshare.netyoutube.com The rate of polymerization is dependent on the reactivity of the functional groups of the monomers. In the case of this compound, the isobutyl groups attached to the nitrogen atoms would introduce significant steric hindrance. This steric hindrance would likely decrease the reactivity of the amine groups compared to an unsubstituted diamine like 1,6-hexanediamine. rsc.org Consequently, the rate of polycondensation would be expected to be slower.

Studies on sterically hindered diamines in polyimide synthesis have shown that the bulky groups can lead to the formation of polymers with unique properties, such as increased solubility and altered thermal characteristics. rsc.org While direct kinetic data for this compound is unavailable, it is reasonable to infer that its polymerization would require more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of highly reactive comonomers) to achieve high molecular weight polymers.

Control of Polymer Molecular Weight and Architectural Features

Control over polymer molecular weight in polycondensation is typically achieved by carefully controlling the stoichiometry of the reacting monomers, the reaction time, and the temperature. To obtain high molecular weight polymers, a precise 1:1 stoichiometric ratio of the diamine and the diacid (or diisocyanate) is generally required. researchgate.net

The bulky isobutyl groups of this compound could also influence the polymer architecture. The steric bulk might disrupt the regular packing of polymer chains, potentially leading to amorphous or less crystalline materials. This could, in turn, affect the mechanical and thermal properties of the resulting polymer, such as lowering the melting point and increasing solubility in common organic solvents. Research on N,N'-dialkyl diamines has indicated that N-alkylation can impact the final properties of polyamides. researchgate.net

Role of this compound as a Cross-Linking Agent

Diamines are frequently employed as cross-linking agents, also known as curing agents or hardeners, particularly for epoxy resins. rsc.org The amine groups react with the epoxide rings to form a three-dimensional polymer network.

Design of Networks and Gels via Amine-Initiated Cross-Linking

The formation of a cross-linked network imparts thermosetting properties to the polymer, enhancing its mechanical strength, thermal stability, and chemical resistance. The structure of the diamine cross-linker plays a crucial role in determining the final properties of the network. mdpi.comsciprofiles.com this compound, with its two secondary amine groups, could theoretically be used to cross-link polymers containing reactive groups such as epoxides or isocyanates. The flexible hexane (B92381) chain would provide a certain degree of mobility within the cross-linked structure.

Impact of Amine Structure on Cross-Link Density and Network Formation

The cross-link density, which is the number of cross-links per unit volume, is a critical parameter that dictates the properties of a thermoset polymer. It is influenced by the functionality and structure of the cross-linking agent. The use of a diamine like this compound would result in a certain cross-link density determined by the stoichiometry of the reaction.

The bulky diisobutyl groups would likely have a significant impact on the network formation. This steric hindrance could slow down the curing reaction and might prevent a complete reaction, potentially leading to a lower cross-link density than what would be achieved with a less hindered diamine under similar conditions. This, in turn, would affect the glass transition temperature, modulus, and toughness of the final material. Studies on isomeric diamine curing agents have shown that the spatial arrangement of the amine groups significantly influences the fracture toughness and thermal properties of the resulting epoxy resin. google.com

Despite a comprehensive search for scholarly articles, patents, and other scientific literature, there is currently no available research specifically detailing the application of This compound in the field of Polymer Science and Advanced Materials Chemistry, particularly concerning its incorporation into Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs).

While chemical suppliers may categorize this compound as a potential ligand for MOF synthesis, the scientific community has not published any studies that describe the synthesis of diamine-functionalized linkers using this specific compound for framework construction. Consequently, there is no data available on the evaluation of this compound's influence on the topology, porosity, or other properties of such frameworks.

The explicit and strict requirements for "thorough, informative, and scientifically accurate content" based on "detailed research findings" for each specified section and subsection of the outline cannot be met due to the absence of primary or secondary research on this particular subject. The creation of data tables and the discussion of research findings are therefore not possible.

Further investigation into the broader field of diamine-functionalized MOFs and COFs could provide general insights into how such a molecule might be used. However, this would not adhere to the user's strict instruction to focus solely on this compound and its specific applications.

Therefore, this article cannot be generated as requested due to the lack of available scientific evidence and research data. There are no findings to report on the "" within the specified contexts.

Catalytic Profile of this compound Remains Undocumented in Scientific Literature

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of published research on the catalytic applications of the chemical compound this compound. Despite its structural features suggesting potential as a catalyst or ligand, there is no documented evidence of its use in organocatalytic transformations, as a ligand in homogeneous catalysis, or in heterogeneous catalytic processes.

The planned exploration of its role as a Brønsted base or nucleophile in reactions such as Knoevenagel condensations and Michael additions, or its involvement in non-metal-catalyzed polymerizations, could not be substantiated with any research findings. Similarly, searches for its application as a ligand in metal complexes for hydrogenation, oxidation, or carbon-carbon and carbon-nitrogen bond-forming reactions yielded no specific results for this compound. Furthermore, its potential use in heterogeneous catalysis also appears to be an unexplored area of research.

While the parent compound, hexane-1,6-diamine, is a well-known monomer in the production of nylon and has been studied in various chemical contexts, the introduction of two isobutyl groups on one of the nitrogen atoms in this compound creates a sterically hindered and electronically modified diamine. These modifications could theoretically influence its basicity, nucleophilicity, and coordination properties, making it a candidate for catalytic applications. However, at present, the scientific community has not published any studies investigating these possibilities.

The absence of data prevents the creation of the requested detailed article and data tables. Further research would be required to determine if this compound possesses any catalytic activity and to characterize its behavior in the outlined applications.

Catalytic Applications of N1,n1 Diisobutylhexane 1,6 Diamine and Its Derivatives

Heterogeneous Catalysis Involving N1,N1-Diisobutylhexane-1,6-diamine

Immobilization of this compound onto Solid Supports for Catalysis

There is no available research detailing the methods or results of immobilizing this compound onto solid supports for catalytic purposes.

Recyclability and Stability Studies of Supported Catalysts

No studies on the recyclability or stability of supported catalysts derived from this compound have been published. Consequently, no data on their performance over multiple catalytic cycles, potential leaching, or long-term stability is available.

Computational and Theoretical Investigations of N1,n1 Diisobutylhexane 1,6 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, provide insights into electron distribution, molecular orbital energies, and reactivity, all of which are critical for predicting how N1,N1-Diisobutylhexane-1,6-diamine will behave in chemical reactions.

Density Functional Theory (DFT) Studies of this compound Ground State

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its optimized ground-state geometry, which is the most stable three-dimensional arrangement of its atoms. These calculations would typically be performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) |

| C-N (isobutyl) Bond Length | ~1.47 Å |

| C-N (hexane) Bond Length | ~1.46 Å |

| C-N-C Bond Angle (within diisobutylamino group) | ~112° |

| H-N-C Bond Angle (secondary amine) | ~110° |

Note: The values in this table are illustrative and based on typical values for similar secondary and tertiary amines. Actual values would be determined through specific DFT calculations.

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap (the energy difference between these two orbitals) is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the lone pair of the more sterically hindered N1 nitrogen atom, as the alkyl groups increase its electron-donating ability. The LUMO would likely be distributed across the anti-bonding orbitals of the C-H and C-N bonds. DFT calculations can precisely determine the energies and spatial distributions of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Predicted Energy (eV) (Illustrative) |

| HOMO | -6.5 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 8.0 |

Note: These energy values are illustrative. The actual HOMO-LUMO gap can be influenced by the choice of DFT functional and basis set.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hexane (B92381) chain and the rotational freedom of the isobutyl groups mean that this compound can exist in numerous conformations. Understanding this conformational landscape is crucial as it can significantly impact the molecule's physical properties and reactivity.

Potential Energy Surface Scans for Diisobutyl Rotations and Hexane Chain Flexibility

Potential Energy Surface (PES) scans are computational experiments where the energy of the molecule is calculated as a function of one or more geometric parameters, such as bond rotation angles (dihedral angles). For this compound, PES scans would be essential to understand the energy barriers associated with the rotation of the isobutyl groups around the C-N bonds and the conformational changes within the hexane backbone.

These scans would reveal the most stable conformers (energy minima) and the transition states between them (energy maxima). The steric hindrance from the bulky isobutyl groups would likely lead to significant rotational barriers, influencing which conformations are most populated at a given temperature.

Molecular Dynamics Simulations in Different Solvent Environments

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can model the molecule's movement and interactions with its environment. For this compound, MD simulations in different solvents, such as water or a non-polar organic solvent, would be highly informative.

In a polar solvent like water, the simulations would likely show the formation of hydrogen bonds between the solvent and the secondary amine group (N6-H). The hydrophobic hexane chain and isobutyl groups would tend to fold to minimize their contact with water. In a non-polar solvent, the molecule would likely adopt a more extended conformation. These simulations can also provide insights into properties like the diffusion coefficient and the radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from the solute.

Modeling of Reaction Pathways and Transition States in this compound Chemistry

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, modeling reaction pathways can help predict its behavior in various chemical transformations. A key aspect of this is the identification and characterization of transition states, which are the high-energy intermediates that connect reactants and products.

The presence of a sterically hindered tertiary amine and a less hindered secondary amine within the same molecule suggests a rich and varied reactivity. For example, in reactions with electrophiles, the less hindered secondary amine (N6) would likely be the more reactive site due to lower steric hindrance. Computational methods can be used to calculate the activation energies for reactions at both nitrogen atoms, providing a quantitative measure of this selectivity. The study of reaction mechanisms involving hindered amines is particularly relevant in the context of their use as catalysts or in polymer chemistry. ulisboa.ptnih.gov

By calculating the energies of reactants, products, and transition states, a detailed reaction energy profile can be constructed. This profile provides crucial information about the feasibility and kinetics of a proposed reaction mechanism.

Prediction of Coordination Geometries and Bonding in Metal Complexes with this compound

A thorough search of publicly available scientific literature and chemical databases has revealed a significant gap in the computational and theoretical investigation of this compound and its metal complexes. At present, there are no specific published research articles, scholarly papers, or detailed computational studies focusing on the prediction of coordination geometries and the nature of bonding in metal complexes formed with this particular ligand.

The absence of such studies means that detailed, experimentally validated, or theoretically predicted data regarding the following aspects are not available:

Coordination Geometries: There is no information on the preferred coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral) that this compound adopts when binding to various metal centers. Factors influencing these geometries, such as the steric hindrance imposed by the diisobutyl groups and the flexibility of the hexane backbone, have not been computationally modeled for this ligand.

Bonding Analysis: Detailed analyses of the electronic structure and the nature of the chemical bonds between this compound and metal ions are not present in the current body of scientific literature. This includes the lack of quantum chemical calculations, such as Density Functional Theory (DFT) studies, which would typically provide insights into orbital interactions, bond energies, and the covalent versus electrostatic character of the metal-ligand bonds.

Data Tables: Consequently, no data tables containing computationally derived information, such as bond lengths, bond angles, coordination energies, or electronic properties of metal complexes with this compound, can be compiled.

While computational chemistry is a powerful tool for predicting the properties of metal complexes, the application of these methods requires initial research focus on the compound of interest. The scientific community has not yet directed its computational efforts towards elucidating the coordination chemistry of this compound. Therefore, any detailed discussion or presentation of research findings on this specific topic would be speculative and not based on established scientific inquiry.

Further research, including synthesis, characterization, and subsequent computational modeling, would be necessary to provide the detailed insights requested for this section.

Advanced Analytical Methodologies for Detection and Quantification of N1,n1 Diisobutylhexane 1,6 Diamine

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating N¹,N¹-Diisobutylhexane-1,6-diamine from complex matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful solutions, particularly when coupled with sensitive detectors.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a highly suitable technique for the analysis of non-volatile compounds like N¹,N¹-Diisobutylhexane-1,6-diamine. Since the compound does not possess significant UV absorption or fluorescence, pre-column or post-column derivatization is a common strategy to enhance detection sensitivity. scirp.orghelsinki.fi Reversed-phase HPLC (RP-HPLC) is the most common separation mode.

Method development involves optimizing the stationary phase, mobile phase composition, and derivatization agent. A C18 column is often the first choice for the separation of derivatized aliphatic amines. sigmaaldrich.com The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, run in either isocratic or gradient elution mode to achieve optimal separation. researchgate.net

For N¹,N¹-Diisobutylhexane-1,6-diamine, which has both a secondary and a primary amine group, derivatization reagents that react with both functional groups would be ideal for comprehensive analysis. Reagents such as dansyl chloride or benzoyl chloride can be used for UV detection. scirp.org For more sensitive fluorescence detection, reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC) are effective for both primary and secondary amines. researchgate.net

Table 1: Exemplary HPLC Conditions for Analysis of Aliphatic Diamines (Adaptable for N¹,N¹-Diisobutylhexane-1,6-diamine)

| Parameter | Condition 1: UV Detection | Condition 2: Fluorescence Detection |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Reversed-Phase C18 (e.g., 2.1 x 150 mm, 3.5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile (Gradient Elution) | A: Acetate or Phosphate Buffer; B: Acetonitrile (Gradient Elution) |

| Derivatization Reagent | Benzoyl Chloride | 9-fluorenylmethoxycarbonyl chloride (FMOC) |

| Detector | UV-Vis Detector (e.g., at 254 nm) | Fluorescence Detector |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 35 °C) |

This table presents typical starting conditions for method development based on established methods for similar analytes.

Gas Chromatography (GC) for Volatile Samples and Purity Assessment

Gas chromatography is a high-resolution separation technique, but it is generally suited for volatile and thermally stable compounds. Aliphatic amines like N¹,N¹-Diisobutylhexane-1,6-diamine are polar and have low volatility, which can lead to poor peak shape (tailing) and adsorption on the column. labrulez.com Therefore, derivatization is almost always necessary to increase volatility and thermal stability, and to improve chromatographic performance.

Common derivatization reagents for GC analysis of amines include acylating agents, such as pentafluorobenzoyl chloride (PFBOC), which creates stable, volatile derivatives that are highly sensitive to electron capture detection (ECD). nih.govresearchgate.net Another approach is silylation, though acylation is often more robust for amines. The choice of a capillary column is critical; a mid-polarity column is often used for the separation of these derivatives. Headspace GC can also be utilized for more volatile amines, sometimes even without derivatization, by using specialized columns designed to handle volatile amines. nih.gov

Table 2: Potential GC Method Parameters for Derivatized N¹,N¹-Diisobutylhexane-1,6-diamine

| Parameter | Description |

| Derivatization Reagent | Pentafluorobenzoyl chloride (PFBOC) |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen (Constant flow) |

| Inlet | Split/Splitless injector (e.g., 250 °C) |

| Oven Program | Temperature gradient (e.g., 100 °C hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table outlines a general approach for the GC analysis of derivatized amines.

Advanced Hyphenated Techniques (GC-MS, LC-MS) for Trace Analysis and Impurity Profiling

For unambiguous identification and quantification at trace levels, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

GC-MS combines the high separation efficiency of GC with the definitive identification power of MS. Following derivatization with reagents like PFBOC, GC-MS analysis can provide detailed structural information from the mass spectrum of the derivative, allowing for confident peak identification and the profiling of related impurities. nih.gov Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for quantitative analysis.

LC-MS is particularly powerful for analyzing polar and thermally labile compounds without the need for derivatization. N¹,N¹-Diisobutylhexane-1,6-diamine can be protonated in the mobile phase and detected using an electrospray ionization (ESI) source coupled to a mass spectrometer. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity for quantification in complex matrices. While derivatization is not strictly necessary for detection by MS, it can sometimes improve chromatographic retention and peak shape.

Spectrophotometric and Electrochemical Detection Strategies

Beyond standard chromatographic detectors, specific spectrophotometric and electrochemical strategies can be developed for N¹,N¹-Diisobutylhexane-1,6-diamine, often centered around chemical derivatization to impart desirable optical or electrical properties to the molecule.

Derivatization Methods for UV-Vis or Fluorescence Detection

As the target analyte is non-fluorescent and lacks a strong UV chromophore, derivatization is essential for sensitive detection by UV-Vis or fluorescence spectroscopy. thermofisher.com The primary and secondary amine groups in N¹,N¹-Diisobutylhexane-1,6-diamine are excellent targets for labeling with a fluorogenic or chromogenic reagent.

Fluorescence Derivatization: This is generally preferred over UV-Vis due to its inherently higher sensitivity and selectivity. nih.gov An ideal derivatizing reagent is typically non-fluorescent itself and reacts with the amine to form a highly fluorescent product. thermofisher.com This minimizes background signal and maximizes sensitivity. Reagents like 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) and dansyl chloride react with both primary and secondary amines to yield stable, fluorescent derivatives. thermofisher.comfiu.edu Fluorescamine is highly specific for primary amines, which could allow for differential analysis of the two amine sites on the molecule under controlled conditions. thermofisher.com

Table 3: Common Derivatization Reagents for Amine Analysis

| Reagent | Target Amines | Detection Method | Key Advantages |

| Dansyl Chloride | Primary & Secondary | Fluorescence, UV | Forms stable derivatives, well-established. thermofisher.com |

| NBD-F / NBD-Cl | Primary & Secondary | Fluorescence | Reacts with secondary amines, good for HPLC. thermofisher.comgreyhoundchrom.com |

| Fluorescamine | Primary only | Fluorescence | Reagent is non-fluorescent, fast reaction. thermofisher.com |

| FMOC-Cl | Primary & Secondary | Fluorescence | Commonly used in automated pre-column derivatization. researchgate.net |

| Benzoyl Chloride | Primary & Secondary | UV | Simple, cost-effective for UV detection. scirp.org |

This table summarizes popular derivatization agents applicable for spectrophotometric analysis of N¹,N¹-Diisobutylhexane-1,6-diamine.

Electrochemical Sensing Approaches for N¹,N¹-Diisobutylhexane-1,6-diamine

Electrochemical methods offer a promising avenue for the development of simple, rapid, and portable sensors. Direct electrochemical oxidation of aliphatic amines is possible at certain electrodes, but often requires high potentials and can be prone to electrode fouling. acs.orgnih.gov

A more viable strategy for creating a selective sensor involves two main approaches:

Derivatization for Electrochemical Detection: Similar to spectrophotometric methods, the amine can be derivatized to introduce an easily oxidizable or reducible moiety. For instance, derivatization with 2,5-dihydroxybenzaldehyde (B135720) can produce a derivative that is electrochemically active at a lower potential, enabling its detection in an HPLC-EC system. researchgate.net

Development of Amine-selective Sensors: This can involve modifying an electrode surface with materials that have an affinity for amines. Amine oxidase enzymes can be immobilized on an electrode to create a biosensor. nih.gov The enzyme catalyzes the oxidation of the amine, and the resulting production of hydrogen peroxide or consumption of oxygen can be measured electrochemically. Non-enzymatic sensors using nanomaterials or specific polymers that interact with amines are also an active area of research. nih.gov These approaches could be tailored for the sensitive detection of N¹,N¹-Diisobutylhexane-1,6-diamine in various samples.

Method Validation for Accuracy, Precision, and Limits of Detection

The robust and reliable quantification of N1,N1-Diisobutylhexane-1,6-diamine in various matrices necessitates the rigorous validation of analytical methodologies. Method validation ensures that the chosen analytical procedure is fit for its intended purpose, providing confidence in the reported results. The key parameters evaluated during method validation include accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). inab.ie While specific validation data for this compound is not extensively published, the validation process follows established guidelines, often employing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Accuracy

Accuracy, in the context of analytical method validation, refers to the closeness of the mean of a set of results to the true or accepted reference value. It is typically assessed by analyzing samples with known concentrations of the analyte (i.e., spiked samples or certified reference materials). The accuracy is then expressed as the percentage recovery.

Table 1: Illustrative Accuracy Data for a Hypothetical Validated LC-MS/MS Method for this compound

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |

|---|---|---|

| 10.0 | 9.8 | 98.0 |

| 50.0 | 51.5 | 103.0 |

Precision

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability is assessed by analyzing replicate samples under the same operating conditions over a short interval of time.

Intermediate precision is determined by conducting the analysis on different days, with different analysts, or using different equipment.

Table 2: Illustrative Precision Data for a Hypothetical Validated GC-MS Method for this compound

| Concentration Level (ng/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |

|---|---|---|

| Low (10.0) | < 5.0 | < 10.0 |

| Medium (50.0) | < 3.0 | < 8.0 |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.